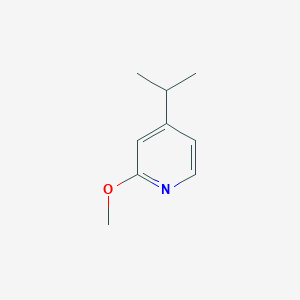

4-Isopropyl-2-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

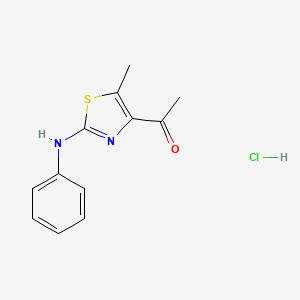

4-Isopropyl-2-methoxypyridine is a chemical compound with the CAS Number: 1370633-62-7 . It has a molecular weight of 151.21 .

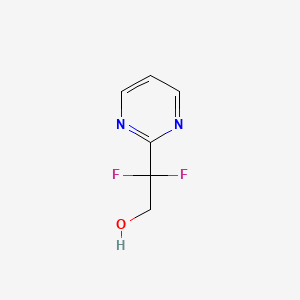

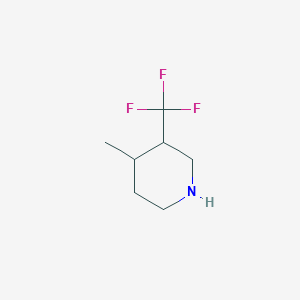

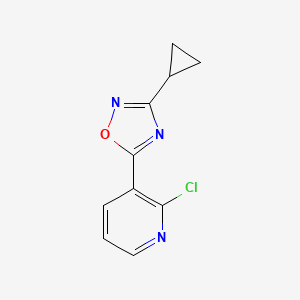

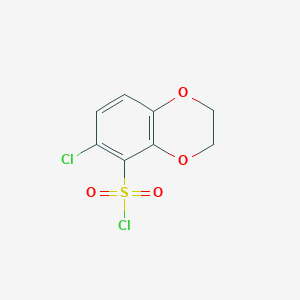

Molecular Structure Analysis

The molecular structure of 4-Isopropyl-2-methoxypyridine is represented by the linear formula C9H13NO . The Inchi Code for this compound is 1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

4-Isopropyl-2-methoxypyridine is a compound that should be stored in a refrigerated environment .Applications De Recherche Scientifique

Polymer Synthesis and Degradation The synthesis and ring-opening polymerization (ROP) of O-carboxyanhydride (OCA) monomers derived from L-malic acid have been studied, where 4-methoxypyridine was found to be an effective catalyst. This leads to the production of hydrophilic poly(α-malic acid) that fully degrades in aqueous solution within 7 days, indicating potential in biodegradable polymer applications (Pounder et al., 2011).

Adsorption Studies and Nanoparticle Stabilization 4-Methoxypyridine has been demonstrated as effective in creating stable colloidal solutions of gold nanoparticles. Its adsorption behavior on gold surfaces was investigated, showing potential for applications in nanoparticle stabilization and surface chemistry studies (Lange et al., 2011).

Chemical Synthesis and Modification A study explored the chemoselective demethylation of various methoxypyridine derivatives, including 4-methoxypyridine. This process is crucial for the efficient synthesis of substances like the antiulcer agent omeprazole, indicating its role in pharmaceutical synthesis (Makino et al., 2019).

Coordination Chemistry and Material Science Research on cobalt(II) isothiocyanato complexes with 4-methoxypyridine as a co-ligand has been conducted. These studies are significant for understanding complex geometries and the behavior of coordination polymers, which have applications in material science and inorganic chemistry (Mautner et al., 2018).

Ligand Behavior in Organometallic Chemistry Investigations into the adsorption of 4-methoxypyridine on Au(111) surfaces have been carried out to determine its suitability for stabilizing gold nanoparticles. Such studies are crucial for developing new materials in nanotechnology and catalysis (Unni et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Pyridine derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH . Therefore, it is possible that 4-Isopropyl-2-methoxypyridine may influence these pathways.

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction in which pyridine derivatives can participate, is attributed to its mild and functional group tolerant reaction conditions, and the environmentally benign nature of the organoboron reagents used .

Propriétés

IUPAC Name |

2-methoxy-4-propan-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZCSVQVJUMZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-2-methoxypyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)

![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2469258.png)

![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)